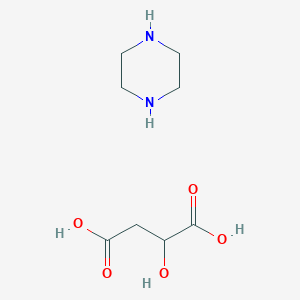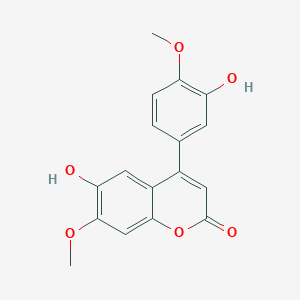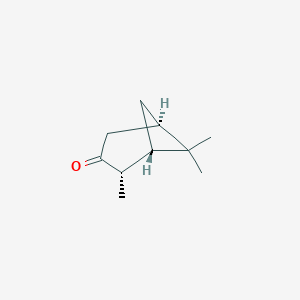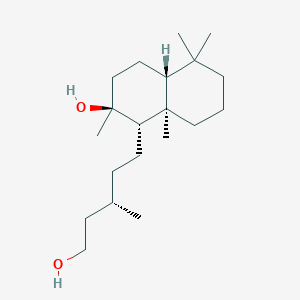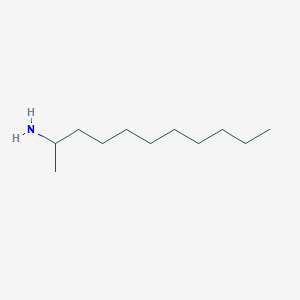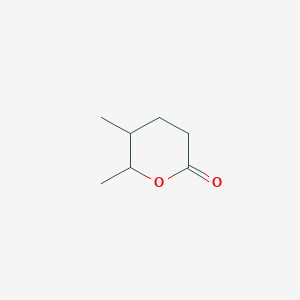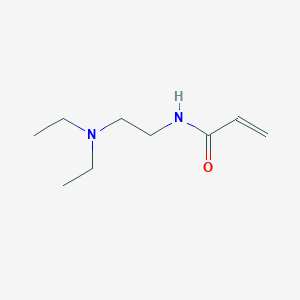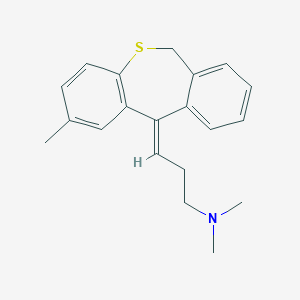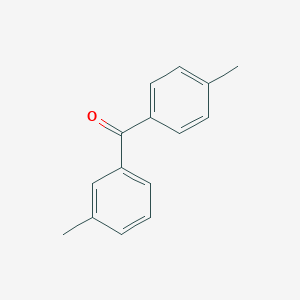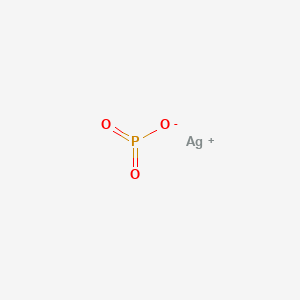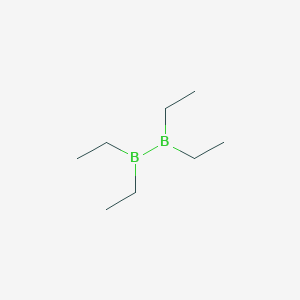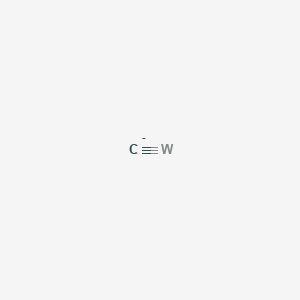
Tungsten monocarbide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten monocarbide (WC) is a transition metal carbide that has gained significant attention in the scientific community due to its unique properties and applications. This compound is known for its high hardness, high melting point, and excellent thermal and chemical stability. Tungsten monocarbide has been extensively studied for its potential use in various fields, including material science, catalysis, and biomedical applications.
Aplicaciones Científicas De Investigación
Catalytic Applications
Tungsten monocarbide (WC) has been identified as a selective catalyst for deoxygenation processes. It is particularly effective in breaking C–O/CO bonds in propanol and propanal, leading to the production of propene. This high selectivity in C–O/CO scission suggests WC's potential for practical applications in catalysis, including synthesizing nanoparticle WC and W2C as effective deoxygenation catalysts (Ren et al., 2014).
Physical and Chemical Properties
WC is an indispensable industrial material, used in cutting tools and showing potential for applications in energy storage and catalysis. Its unique physical and chemical properties, such as being very incompressible yet less so than diamond, make it valuable in various industrial applications (Liu et al., 2013).
Synthesis Techniques
Innovative methods have been developed to synthesize tungsten monocarbide, such as Self-Propagating High-Temperature Synthesis (SHS) in the presence of an activative additive. This technique is efficient in achieving high conversion rates and purity of the final WC product (Zhang et al., 2001).
Nanopowder Production
High-temperature electrochemical synthesis in ionic melts has been explored for producing highly dispersed WC powder. This method offers a new avenue for the production of WC nanopowders, which are crucial for various industrial applications (Malyshev et al., 2017).
Recycling and Sustainable Manufacturing
The development of sustainable manufacturing methods for recycling WC, such as the combination of hydrothermal and electrolysis processes, has shown effectiveness in recycling cemented carbide from industrial tool scraps. This technology is environmentally friendly and reduces the usage of natural tungsten materials (Wongsisa et al., 2015).
Hydrogenation and Photocatalysis
WC has demonstrated high activity and chemoselectivity for hydrogenation processes and serves as an efficient support for other catalysts. Its application in photocatalytic water splitting and hydrogen evolution activities highlights its potential in renewable energy generation (Braun & Esposito, 2017; Garcia-Esparza et al., 2013).
Surface Modification and Coating
Tungsten carbide coatings, synthesized using plasma spraying, exhibit unique properties like high tensile adhesion strength and Vickers hardness. These coatings are used in various applications, including in corrosive environments (Benea & Benea, 2015).
Propiedades
Número CAS |
11130-73-7 |
|---|---|
Nombre del producto |
Tungsten monocarbide |
Fórmula molecular |
WC CW |
Peso molecular |
195.9 g/mol |
Nombre IUPAC |
methanidylidynetungsten |
InChI |
InChI=1S/C.W/q-1; |
Clave InChI |
UONOETXJSWQNOL-UHFFFAOYSA-N |
SMILES |
[C-]#[W] |
SMILES canónico |
[C-]#[W] |
Punto de ebullición |
10832 °F at 760 mm Hg (NTP, 1992) 6000 °C 10832°F |
Color/Form |
Gray hexagonal crystals Gray powde |
Densidad |
15.6 at 64 °F (NTP, 1992) 15.6 15.6 g/cm³ 15.6 at 64°F |
melting_point |
4946 to 5126 °F (NTP, 1992) 2,785 °C 2780 °C 4946-5126°F |
Otros números CAS |
12070-12-1 11130-73-7 |
Descripción física |
Tungsten carbide is a gray powder. (NTP, 1992) GREY-TO-BLACK POWDER. A mixture of tungsten carbide, cobalt, and sometimes other metals & metal oxides or carbides. |
Vida útil |
STABLE TO 400 °C WITH CHLORINE |
Solubilidad |
less than 1 mg/mL at 64° F (NTP, 1992) Insol in water; sol in nitric acid/hydrogen fluoride Sol in aqua regia Solubility in water: none |
Sinónimos |
tungsten carbide tungsten carbide (W2C) tungsten carbide (WC) |
Presión de vapor |
4 mmHg |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
